molecular formula C11H22N2O3 B1217943 5-(6-Aminohexanamido)valeric acid CAS No. 95913-74-9

5-(6-Aminohexanamido)valeric acid

Cat. No.: B1217943
CAS No.: 95913-74-9
M. Wt: 230.3 g/mol
InChI Key: MLUOEPZHQOFNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Aminohexanamido)valeric acid is a synthetic derivative of valeric acid (pentanoic acid, C₅H₁₀O₂), characterized by the substitution of an aminohexanamido group (-NH-(CH₂)₅-CONH₂) at the fifth carbon position. This modification introduces both amide and primary amine functionalities, distinguishing it from simpler valeric acid derivatives.

Properties

CAS No.

95913-74-9

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

IUPAC Name

5-(6-aminohexanoylamino)pentanoic acid

InChI

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16)

InChI Key

MLUOEPZHQOFNPH-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

Canonical SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

Synonyms

SFN 70
SFN-70

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Unlike 5-phenylvaleric acid (), which prioritizes hydrophobic interactions, the aminohexanamido group may improve aqueous solubility relative to purely aromatic derivatives.

Pharmacological and Biochemical Activity

GABA Receptor Modulation

  • Valeric acid exhibits allosteric modulation of GABAₐ receptors, contributing to sedative and anxiolytic effects in Valeriana species. However, it lacks direct agonist activity due to the absence of an amine group .
  • 5-Aminovaleric acid, a GABA homolog, shows closer structural similarity to GABA and may directly bind GABA receptors, though its shorter chain limits bioavailability .
  • 5-(6-Aminohexanamido)valeric acid: The extended alkyl chain and amide linkage could enhance blood-brain barrier penetration compared to 5-aminovaleric acid, while the amine group may enable direct receptor interactions. This positions it as a candidate for neuroactive drug development .

Metabolic Pathways

  • Valeric acid is metabolized into esters (e.g., ethyl valerate) with applications in biofuels and fragrances .
  • 5-(6-Aminohexanamido)valeric acid is likely metabolized via hydrolysis of the amide bond, releasing 6-aminohexanoic acid and valeric acid. This pathway mirrors the degradation of structurally related acrylamidohexanoic acid derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.